1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- is a highly fluorinated compound classified under the category of perfluoroalkyl and polyfluoroalkyl substances (PFAS). These substances are characterized by their carbon-fluorine bonds which confer unique chemical properties such as hydrophobicity and lipophobicity. The compound is utilized in various industrial applications due to its surfactant properties and stability under extreme conditions .
The synthesis of 1-dodecanesulfonic acid derivatives typically involves two primary methods: electrochemical fluorination and telomerization.
1-Dodecanesulfonic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-dodecanesulfonic acid primarily revolves around its surfactant properties. In aqueous solutions:
The physical and chemical properties of 1-dodecanesulfonic acid include:
Relevant data includes:
1-Dodecanesulfonic acid has diverse applications across several fields:
The compound 1-dodecanesulfonic acid,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- represents an extended-chain subclass of perfluoroalkyl sulfonic acids (PFSAs) characterized by a 12-carbon backbone with 21 fluorine atoms replacing hydrogen atoms on all non-sulfonated carbons. Its molecular formula C₁₂HF₂₁O₃S reflects near-total perfluorination except at the sulfonic acid attachment point. This places it within the broader PFAS family but distinct from:
Table 1: Structural Comparison of Representative PFSAs
| Chain Length | Representative Compound | Fluorine Atoms | Molecular Formula |
|---|---|---|---|
| C4 | Perfluorobutanesulfonic acid | 9 | C₄HF₉O₃S |
| C8 | Perfluorooctanesulfonic acid (PFOS) | 17 | C₈HF₁₇O₃S |
| C12 | Heneicosafluorododecanesulfonic acid | 21 | C₁₂HF₂₁O₃S |
Nomenclature inconsistencies for long-chain PFSAs arise from differing interpretations of carbon-fluorine bonding positions:
Extended-chain PFSAs like the C12 heneicosafluoro derivative exhibit structure-driven properties underpinning specialized applications:
Table 2: Alternative Nomenclature for C12 Heneicosafluoro PFSA
| Nomenclature Style | Example Name |
|---|---|
| Systematic IUPAC | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecane-1-sulfonic acid |
| CAS Index Name | 1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- |
| Common Synonyms | Sodium heneicosafluorododecanesulfonate; Perfluorododecanesulfonic acid |
Critical research voids impede risk assessment of C12 heneicosafluoro PFSA:
Table 3: Critical Research Gaps for C12 Heneicosafluoro PFSA
| Knowledge Domain | Specific Gap | Impact on Risk Assessment |
|---|---|---|
| Environmental Degradation | Experimental half-life data in sediments | Hinders persistence classification |
| Ecotoxicology | Chronic exposure thresholds for fish | Precludes aquatic life criteria derivation |
| Human Exposure | Bioaccumulation factors in mammals | Limits biomonitoring strategy development |
| Analytical Chemistry | ISO/EPA method validation data | Impedes regulatory monitoring compliance |
Comprehensive Compound Nomenclature
Table 4: Standardized Identifiers for 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecane-1-sulfonic Acid
| Identifier Type | Value |
|---|---|
| Systematic Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecane-1-sulfonic acid |
| CAS Registry Number | 108026-35-3 (sodium salt) |
| Molecular Formula | C₁₂HF₂₁O₃S (acid); C₁₂F₂₁NaO₃S (sodium salt) |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)S(=O)(=O)O |
| InChI Key | NGPZJQXXJCDBDS-UHFFFAOYSA-N (sodium salt) |
| Common Synonyms | Sodium heneicosafluorododecanesulfonate; Perfluorododecanesulfonic acid; 1-Dodecanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- |
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9